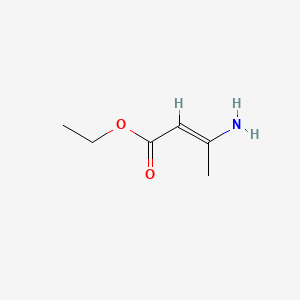

ethyl (E)-3-aminobut-2-enoate

Description

The exact mass of the compound Ethyl 3-amino-2-butenoate is 129.078978594 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMPTULBFPFSEQ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305312 | |

| Record name | Ethyl (2E)-3-amino-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41867-20-3, 7318-00-5 | |

| Record name | Ethyl (2E)-3-amino-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41867-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-amino-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties and Synthetic Utility of Ethyl (E)-3-Aminobut-2-enoate

Introduction

Ethyl (E)-3-aminobut-2-enoate, also known as ethyl β-aminocrotonate, is a versatile organic compound that serves as a pivotal building block in modern synthetic chemistry. Its unique electronic and structural features, arising from the conjugation between the amino group and the α,β-unsaturated ester, render it a highly valuable precursor for the synthesis of a wide array of pharmaceuticals and heterocyclic systems.[1] This guide provides an in-depth analysis of the fundamental properties of this compound, with a particular focus on its basicity, and explores its applications in synthetic organic chemistry, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic characteristics of this compound is essential for its effective utilization in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7318-00-5 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₁NO₂ | [2][4][5][6][7] |

| Molecular Weight | 129.16 g/mol | [2][4] |

| Appearance | White to slightly yellow low melting solid or liquid | [7][8] |

| Melting Point | 33-35 °C | [8] |

| Boiling Point | 210-215 °C | [8] |

| Density | 1.022 g/mL at 25 °C | [8] |

| Solubility | Soluble in water (26 g/L at 25 °C) and common organic solvents. | [8] |

| pKa (Predicted) | 5.32 ± 0.70 | [8] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule. A representative ¹H-NMR spectrum in DMSO-d₆ shows the following peaks: δ 1.12-1.15 (t, 3H, CH₃CH₂), 1.81 (s, 3H, 4-CH₃), 3.94-3.98 (q, 2H, CH₃CH₂), 4.29 (s, 1H, H-3), and 6.92 & 7.71 (s, 1H each, H-5a and H-5b).[9]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum offers insights into the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include those for N-H stretching of the primary amine, C=O stretching of the ester, and C=C stretching of the alkene.

Basicity and Tautomerism

The basicity of this compound is a cornerstone of its reactivity. As an enamine, the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond and the carbonyl group. This delocalization reduces the availability of the lone pair for protonation, making it a weaker base than a corresponding saturated amine.

The predicted pKa of the conjugate acid is approximately 5.32.[8] It is important to note that protonation can occur at either the nitrogen atom or the α-carbon. While N-protonation is often kinetically favored, C-protonation is generally thermodynamically more stable, leading to the formation of an iminium ion.

This compound can exist in tautomeric equilibrium with its imine form, although the enamine tautomer is generally the more stable and predominant form.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the condensation of ethyl acetoacetate with an ammonia source.

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Carbamate

This protocol provides a high-yielding and straightforward synthesis of the target compound.

Materials:

-

Ethyl acetoacetate

-

Ammonium carbamate

-

Methanol

-

Rotary evaporator

Procedure:

-

To a solution of ethyl acetoacetate (1 equivalent) in methanol, add ammonium carbamate (1 equivalent) in one portion.

-

Stir the resulting suspension at room temperature for 1.5 hours, during which the solid material will dissolve, yielding a clear yellow solution.

-

Concentrate the reaction mixture to dryness using a rotary evaporator to obtain this compound as a yellow liquid in quantitative yield.[10]

Caption: Synthetic scheme for this compound.

Reactivity and Synthetic Applications

The rich reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical relevance.

Hantzsch Dihydropyridine Synthesis

One of the most significant applications of this compound is in the Hantzsch synthesis of 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.[11] A prominent example is the synthesis of Felodipine.

The reaction involves the condensation of an aldehyde, a β-ketoester, and this compound.

Caption: Components of the Hantzsch dihydropyridine synthesis.

Synthesis of Quinolones

This compound is also a precursor for the synthesis of quinolones, another important class of antibacterial agents.[12] The synthesis typically involves a cyclization reaction with a suitable co-reactant.

Acylation and Alkylation Reactions

As an enamine, the β-carbon of this compound is nucleophilic and can undergo reactions with various electrophiles.

-

Acylation: Reaction with acid chlorides can lead to either N-acylation or C-acylation, depending on the reaction conditions and the nature of the acid chloride.[12]

-

Alkylation: Alkylation reactions with alkyl halides also occur at the β-carbon.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[13][14]

-

Handling: Use with adequate ventilation in a well-ventilated place. Avoid the formation of dust and aerosols.[15][16] Wash thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13][15]

First Aid Measures:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 30 minutes and seek medical aid.[13]

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water and get medical aid immediately.[13]

-

Inhalation: Remove from exposure to fresh air immediately and seek medical attention.[13]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, coupled with its versatile reactivity rooted in its enamine structure and basicity, make it an indispensable tool in synthetic organic chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its safe and effective application in the laboratory and in the development of novel therapeutic agents.

References

- Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 7318-00-5 Name: Ethyl 3-aminocrotonate.

- Godavari Biorefineries Ltd. (2022, May 2). ETHYL 3-AMINOCROTONATE Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Khan, I., & Ibrar, A. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(19), 3460.

- Houghtaling, J., & Pan, W. (2011). Synthesis of a quinolone library from ynones. Tetrahedron letters, 52(43), 5642–5644.

- Al-Warhi, T., Al-Hazmi, G. A., El-Gazzar, A. B. A., & Al-Salahi, R. (2021). Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. Molecules, 26(20), 6192.

- Nare, K., Wicht, K. J., Shisholeka, P. M., Egan, T. J., & Chibale, K. (2014). Quinolone-3-amidoalkanol: A New Class of Potent and Broad-Spectrum Antimicrobial Agent. ACS medicinal chemistry letters, 5(2), 148–152.

- Wang, Y.-F., Wu, Y.-C., & Chuang, C.-P. (2019). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 24(15), 2785.

- Tan, V. M., Nguyen, N., Le, T., & Duc, D. (2019). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE NGHIÊN CỨU CÁC YẾU TỐ ẢNH HƯỞNG ĐẾN TỔNG HỢP ETHYL 3-AMINOCROTONAT. Tạp chí Khoa học và Công nghệ Việt Nam, 61(4).

- ChemBK. (n.d.). ethyl 3-aminobut-2-enoate.

- PubChem. (n.d.). Ethyl 3-aminocrotonate.

- G. S. S. S. N. S. S. N. V. S. R. K. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.

- Matrix Fine Chemicals. (n.d.). ETHYL 3-AMINOBUT-2-ENOATE | CAS 7318-00-5.

- GSRS. (n.d.). ETHYL 3-AMINOBUT-2-ENOATE, (E)-.

- ResearchGate. (n.d.). study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat.

- Bazhin, D. N., Shchegol'kov, E. V., Kudyakova, Y. S., Scherbakov, K. V., Burgart, Y. V., & Saloutin, V. I. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 116-121.

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- Google Patents. (n.d.). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.

- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.

- FlavScents. (n.d.). ethyl 3-aminocrotonate.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Actylis - Ethyl-3-Aminocrotonate - Catalyst [solutions.actylis.com]

- 4. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. ETHYL 3-AMINOBUT-2-ENOATE | CAS 7318-00-5 [matrix-fine-chemicals.com]

- 7. Ethyl 3-Aminocrotonate (Ethyl (Z)-3-aminobut-2-enoate) [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 11. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. drughunter.com [drughunter.com]

- 16. pubs.acs.org [pubs.acs.org]

ethyl 3-aminocrotonate synthesis from ethyl acetoacetate

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Aminocrotonate from Ethyl Acetoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminocrotonate, a key β-enamino ester, is a profoundly versatile intermediate in modern organic and medicinal chemistry. Its unique electronic structure, featuring both nucleophilic and electrophilic centers, renders it an invaluable synthon for the construction of a diverse array of bioactive heterocyclic compounds, including pyridines, quinolines, and pyrazoles.[1][2] Historically significant as a crucial component in the Hantzsch pyridine synthesis, its applications have expanded into the development of important pharmaceuticals, such as calcium channel blockers like Felodipine and Nifedipine.[1][3] This guide provides a comprehensive technical overview of its synthesis from ethyl acetoacetate, delving into the core reaction mechanism, comparing classical and advanced preparative protocols, and offering field-proven insights to empower researchers in optimizing this foundational transformation.

The Strategic Importance of β-Enamino Esters in Synthesis

β-Enamino esters, such as ethyl 3-aminocrotonate, are powerful tools in molecular construction due to their ambident reactivity.[1] The conjugated system, encompassing an amine and an ester group, allows the molecule to act as both a carbon nucleophile at the α-position and a nitrogen nucleophile.[1] This dual reactivity is the cornerstone of its utility, enabling its participation in a wide spectrum of C-C and C-N bond-forming reactions, which are fundamental to the synthesis of complex molecular architectures.[1][2]

Core Reaction Mechanism: Enamine Formation

The synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate is a classic example of enamine formation via the condensation of a β-ketoester with an ammonia source. The mechanism proceeds through two primary, reversible stages:

-

Nucleophilic Addition: The nitrogen atom of the ammonia source (e.g., ammonia, ammonium acetate) performs a nucleophilic attack on the electrophilic ketone carbonyl of ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. This dehydration step is often the rate-determining step and can be facilitated by a catalyst to protonate the hydroxyl group, turning it into a better leaving group (H₂O). The resulting product is the conjugated and stabilized enamine, ethyl 3-aminocrotonate.

The reaction's equilibrium can be shifted toward the product by removing water as it is formed, although in many high-yield protocols, the use of excess amine or specific catalysts is sufficient to drive the reaction to completion.

Sources

Foreword: A Logic-Driven Approach to Molecular Characterization

An In-depth Technical Guide to the Structure Elucidation of Ethyl (E)-3-aminobut-2-enoate

In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a simple checklist methodology in favor of a logic-driven, multi-technique workflow for the complete structural elucidation of this compound. As a versatile β-enamino ester, this compound serves as a crucial building block in the synthesis of various heterocyclic compounds and pharmaceutically active molecules, including the calcium channel blocker felodipine.[1][2] Its structural nuances, including potential tautomerism and stereochemistry, demand a rigorous and synergistic analytical approach.[3]

Foundational Analysis: Synthesis and Mass Spectrometry

Before detailed structural analysis can commence, a pure sample must be synthesized and its elemental composition and molecular weight confirmed. This initial step validates the material's identity at the most fundamental level.

Synthesis Protocol: Reaction of Ethyl Acetoacetate and Ammonia

A standard and efficient method for preparing ethyl 3-aminobut-2-enoate involves the reaction of ethyl acetoacetate with an ammonia source. Understanding the synthesis is critical for anticipating potential side-products or unreacted starting materials during analysis.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, add ethyl acetoacetate.

-

Cool the flask in an ice bath (0-5 °C).

-

Slowly add an aqueous solution of ammonium hydroxide while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 20-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via vacuum distillation or column chromatography to obtain pure ethyl 3-aminobut-2-enoate.

Mass Spectrometry (MS): Confirming Molecular Formula and Weight

Mass spectrometry provides the initial, crucial confirmation of the compound's molecular weight and, with high resolution, its exact elemental formula.

Causality of Technique: For a compound with the proposed formula C₆H₁₁NO₂, the nominal mass is 129 amu. Electron Ionization Mass Spectrometry (EI-MS) will confirm this mass via the molecular ion peak ([M]⁺). High-Resolution Mass Spectrometry (HRMS) is then employed to distinguish this formula from other potential isomers by measuring the mass-to-charge ratio to several decimal places.

Experimental Protocol (EI-MS):

-

Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet.

-

Acquire the spectrum using a standard electron ionization energy of 70 eV.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Data Interpretation: The primary goal is to identify the molecular ion peak. Subsequent fragmentation can provide initial structural clues, such as the loss of the ethoxy group (-•OCH₂CH₃) or the entire ester functionality.

| Ion | Formula | Calculated m/z (Monoisotopic) | Expected m/z in Spectrum | Interpretation |

| [M]⁺ | [C₆H₁₁NO₂]⁺ | 129.0790 | 129 | Molecular Ion |

| [M - CH₃]⁺ | [C₅H₈NO₂]⁺ | 114.0555 | 114 | Loss of a methyl radical |

| [M - OC₂H₅]⁺ | [C₄H₆NO]⁺ | 84.0449 | 84 | Loss of an ethoxy radical |

Table 1: Predicted key ions in the mass spectrum of this compound.

A successful HRMS analysis yielding a mass measurement within ~5 ppm of the calculated value (129.0790) provides authoritative confirmation of the elemental composition C₆H₁₁NO₂.[4]

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy is used to identify the specific functional groups present, providing the next layer of structural evidence.

Causality of Technique: The conjugated enamine-ester system of the target molecule possesses several bonds with characteristic vibrational frequencies. Observing absorptions in these specific regions confirms the presence of the N-H, C=O, C=C, and C-O bonds, which is a rapid and reliable method to validate the proposed structure over other isomers.

Experimental Protocol (Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of the purified liquid sample onto one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides a distinct "fingerprint" of the molecule's functional groups. The absence of a broad O-H band (~3300-2500 cm⁻¹) rules out isomeric carboxylic acids, while the specific positions of the amine and carbonyl stretches are diagnostic.[5]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands) | Confirms the presence of the -NH₂ group.[6] |

| Alkyl C-H | Stretch | 2980 - 2850 | Confirms the presence of sp³ C-H bonds in the ethyl and methyl groups. |

| Ester Carbonyl (C=O) | Stretch | ~1735 | The position indicates a conjugated ester system.[5] |

| Alkene (C=C) | Stretch | ~1620 | Confirms the carbon-carbon double bond. |

| Amine (N-H) | Bend | ~1580 | Further evidence for the primary amine. |

| Ester (C-O) | Stretch | ~1250 | Confirms the C-O single bond of the ester group. |

Table 2: Characteristic IR absorption bands for this compound.

Caption: Functional groups and their corresponding IR vibrations.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework and revealing connectivity. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Causality of Technique: ¹H NMR provides precise information on the chemical environment, quantity, and neighboring protons for every unique hydrogen atom in the molecule. The chemical shifts, integration, and coupling patterns are used to piece together molecular fragments.

Experimental Protocol:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, baseline correction, and integration.

Data Interpretation: The ¹H NMR spectrum should account for all 11 protons of the molecule. The enamine tautomer is strongly supported by the presence of a single vinyl proton and two exchangeable amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons, coupled to the adjacent methylene group. |

| -C(C)H₃ | ~1.90 | Singlet (s) | 3H | Methyl group attached to the C=C double bond. No adjacent protons to couple with. |

| -O-CH₂-CH₃ | ~4.10 | Quartet (q) | 2H | Ethyl group methylene protons, coupled to the adjacent methyl group. |

| =CH- | ~4.50 | Singlet (s) | 1H | Vinylic proton. Its singlet nature indicates no adjacent protons. |

| -NH₂ | ~4.80 (broad) | Singlet (s, broad) | 2H | Amine protons. Often broad due to chemical exchange and quadrupole effects. |

Table 3: Predicted ¹H NMR data for this compound in CDCl₃.

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Technique: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, complementing the ¹H NMR data to provide a complete picture of the carbon backbone.

Data Interpretation: The spectrum should display six distinct carbon signals, corresponding to the six carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Interpretation |

| -O-CH₂-CH₃ | ~14 | Ethyl group methyl carbon. |

| -C(C)H₃ | ~20 | Methyl carbon attached to the double bond. |

| -O-CH₂-CH₃ | ~59 | Ethyl group methylene carbon. |

| =CH- | ~85 | Vinylic carbon bonded to the nitrogen. |

| =C(NH₂)- | ~160 | Vinylic carbon bonded to the methyl and ester groups. |

| C=O | ~170 | Ester carbonyl carbon. |

Table 4: Predicted ¹³C NMR data for this compound in CDCl₃.

2D NMR: Unambiguous Structure Assembly

Causality of Technique: While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal how they connect. COSY identifies proton-proton couplings, while HSQC correlates each proton directly to its attached carbon. This definitively links the ¹H and ¹³C assignments.

Key Expected Correlations:

-

COSY: A strong cross-peak between the signals at ~4.10 ppm (-O-CH₂-) and ~1.25 ppm (-CH₃) confirms the ethyl fragment.

-

HSQC:

-

Correlation between the proton at ~1.25 ppm and the carbon at ~14 ppm.

-

Correlation between the proton at ~4.10 ppm and the carbon at ~59 ppm.

-

Correlation between the proton at ~1.90 ppm and the carbon at ~20 ppm.

-

Correlation between the proton at ~4.50 ppm and the carbon at ~85 ppm.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 3-Aminocrotonate (C₆H₁₁NO₂) for Advanced Synthesis

Abstract

Ethyl 3-aminocrotonate, a β-enamino ester, stands as a cornerstone intermediate in modern organic and medicinal chemistry. Its unique electronic structure, characterized by a conjugated enamine and ester functional group, imparts a versatile and ambident nucleophilic character. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and core reactivity of ethyl 3-aminocrotonate. We will delve into the mechanistic underpinnings of its utility in seminal multicomponent reactions, such as the Hantzsch pyridine synthesis and the Biginelli reaction, which are pivotal in constructing diverse and pharmaceutically relevant heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this powerful building block.

Core Chemical Identity and Physicochemical Properties

Ethyl 3-aminocrotonate (IUPAC Name: ethyl (3Z)-3-aminobut-2-enoate) is a multifunctional organic compound that exists as an off-white to light yellow solid below 33°C and a clear liquid above 35°C.[1][2][3] Its utility as a synthetic intermediate is directly linked to its distinct chemical properties, which are summarized below.

Table 1: Physicochemical Properties of Ethyl 3-Aminocrotonate

| Property | Value | Source(s) |

| CAS Number | 626-34-6 (primary), 7318-00-5 | [1][3][4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [3][4] |

| Molecular Weight | 129.16 g/mol | [3][4] |

| Melting Point | 33-35 °C (lit.) | [1][2] |

| Boiling Point | 210-215 °C (lit.) | [1][2] |

| Density | 1.022 g/mL at 25 °C (lit.) | [2][3] |

| Water Solubility | 26 g/L at 25 °C | [1][2][3] |

| Appearance | Off-white to light yellow solid or liquid | [3][6] |

| Sensitivity | Air & Moisture Sensitive; Hygroscopic | [1][3] |

A critical consideration for its practical use is its sensitivity to air and moisture, which necessitates storage under an inert atmosphere in a cool, dry, and dark place to maintain its chemical integrity.[1][3]

The Chemistry of a Versatile Synthon: Tautomerism and Reactivity

The synthetic power of ethyl 3-aminocrotonate stems from its nature as a β-enamino ester, a class of compounds highly valued for their dual electronic character.[7] The molecule exists in tautomeric equilibrium between the enamine and a minor imine form. The delocalization of the nitrogen's lone pair of electrons across the conjugated π-system is key to its reactivity, creating electron-rich centers at both the nitrogen atom and the α-carbon.[8] This phenomenon, known as ambident nucleophilicity, allows it to react with electrophiles at two distinct sites.

Caption: Tautomerism and nucleophilic sites of ethyl 3-aminocrotonate.

The choice between N-alkylation/acylation and C-alkylation/acylation is a classic challenge in enamine chemistry, often dictated by the reaction conditions and the nature of the electrophile, a principle governed by Hard and Soft Acid and Base (HSAB) theory.[8] This controlled reactivity makes it an invaluable synthon for building complex molecular architectures.[7]

Synthesis of Ethyl 3-Aminocrotonate

The most prevalent and industrially scalable synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[1][7] This approach is efficient and can be adapted for both batch and continuous flow processes.

Caption: Common synthetic route to ethyl 3-aminocrotonate.

Experimental Protocol: Continuous Flow Synthesis

Continuous flow chemistry offers superior control over reaction parameters, leading to higher yields and safety. A demonstrated high-yield synthesis is detailed below.[2][3][9]

Objective: To synthesize ethyl 3-aminocrotonate with high efficiency.

Materials:

-

Ethyl acetoacetate (CAS 141-97-9)

-

Aqueous ammonia (25% solution)

-

SS316 tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)

-

HPLC pumps

-

T-mixer

-

Back pressure regulator

-

Thermostatted water bath

Procedure:

-

Set up the continuous flow system, ensuring the tubular reactor is submerged in the water bath set to 50 °C.

-

Pump ethyl acetoacetate and the 25% aqueous ammonia solution into the T-mixer at a molar ratio of 1:3.

-

Adjust the flow rates of both pumps to achieve a residence time of 22 minutes within the 1 m reactor.

-

The reaction mixture exiting the reactor is collected.

-

The product can be isolated via standard workup procedures, such as extraction and solvent evaporation.

-

Validation: The yield of the product, ethyl 3-aminocrotonate, under these conditions has been reported to be 94%.[2][3] Product identity and purity should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and compared with reference spectra.[10][11]

Applications in Heterocyclic Synthesis

Ethyl 3-aminocrotonate is a flagship reagent for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step.

The Hantzsch Dihydropyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a classic MCR for producing dihydropyridines (DHPs), a scaffold present in numerous blockbuster drugs, most notably calcium channel blockers like Felodipine.[7][12] In this reaction, ethyl 3-aminocrotonate (or its in-situ generated equivalent) acts as the nucleophilic enamine component.

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[12] A more streamlined variant uses the pre-formed enamine, ethyl 3-aminocrotonate, reacting with an aldehyde and a Michael acceptor (like a benzylidene derivative).[13][14]

Caption: Key steps in the formation of a 1,4-dihydropyridine ring.

This synthesis is fundamental to the production of cardiovascular drugs, and optimizing reaction conditions (solvent, catalyst, temperature) is a key focus in pharmaceutical process chemistry.[14]

The Biginelli Reaction and Dihydropyrimidinone Synthesis

The Biginelli reaction is another vital acid-catalyzed three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core with a wide range of biological activities.[15] The classical reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[16]

The key intermediate in the Biginelli reaction mechanism is an N-acyliminium ion, which is attacked by the enol of the ketoester.[16] Ethyl 3-aminocrotonate can be viewed as a stable and pre-activated form of the nucleophilic component, making it and similar β-enamino esters highly effective synthons for creating libraries of DHPMs and related heterocyclic compounds.[17]

Safety and Handling

Ethyl 3-aminocrotonate is classified as a hazardous and corrosive substance.[18] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard | H314 | Causes severe skin burns and eye damage. | [4][18] |

| H335 | May cause respiratory irritation. | [18] | |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [4][18] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][18] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [18][19] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [18] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18][19] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [18] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |

| P405 | Store locked up. | [4][18] |

Handling Recommendations:

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][21]

-

Have an eyewash station and safety shower readily available.[21]

-

In case of spills, evacuate the area and contain the spill using non-combustible absorbent material.[20]

Conclusion

Ethyl 3-aminocrotonate is more than a simple chemical intermediate; it is a versatile and powerful tool for molecular construction. Its ambident nucleophilicity, when understood and controlled, provides elegant and efficient pathways to complex heterocyclic structures that form the backbone of numerous pharmaceutical agents. From the high-yield continuous flow synthesis to its central role in foundational reactions like the Hantzsch synthesis, ethyl 3-aminocrotonate continues to be an indispensable component in the toolkit of the modern synthetic chemist.

References

- Exploring the Chemical Properties and Synthesis of Ethyl 3-Aminocroton

- Ethyl 3-aminocrotonate, 98.5% 100 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- ETHYL 3-AMINOCROTON

- ETHYL 3-AMINOCROTON

- ETHYL 3-AMINOCROTONATE - Safety D

- Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551.

- Ethyl 3-aminocroton

- SAFETY DATA SHEET - Ethyl 3-aminocroton

- ETHYL 3-AMINOCROTON

- Ethyl 3-aminocroton

- MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocroton

- Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applic

- Ethyl 3-aminocroton

- ETHYL 3-AMINOCROTON

- study on factors influencing synthesis of ethyl 3-aminocrotonate.

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central.

- STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTON

- Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...

- Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, arom

- Synthesis of ethyl 3-aminocroton

- Process for the preparation of 4 -substituted -1, 4-dihydropyridines.

- Ethyl 3-aminocrotonate, 98+% 500 g | Buy Online. Thermo Fisher Scientific.

- Biginelli reaction. Wikipedia.

- Biginelli Reaction. Organic Chemistry Portal.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]

- 3. ETHYL 3-AMINOCROTONATE CAS#: 626-34-6 [m.chemicalbook.com]

- 4. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. godavaribiorefineries.com [godavaribiorefineries.com]

- 6. Ethyl 3-aminocrotonate, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]

- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 16. Biginelli Reaction [organic-chemistry.org]

- 17. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 18. fishersci.com [fishersci.com]

- 19. Ethyl 3-aminocrotonate, 98.5% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 20. ETHYL 3-AMINOCROTONATE - Safety Data Sheet [chemicalbook.com]

- 21. godavaribiorefineries.com [godavaribiorefineries.com]

Introduction: The Versatility of a β-Enaminoester

An In-Depth Technical Guide to Ethyl (E)-3-aminobut-2-enoate: Synthesis, Characterization, and Applications in Drug Development

This compound, a prominent member of the β-enaminoester class of compounds, stands as a cornerstone intermediate in modern organic and medicinal chemistry. Its unique structural motif, featuring a conjugated system with a nucleophilic amine and an electrophilic ester, imparts a rich and versatile reactivity profile. This bifunctionality allows it to serve as a powerful synthon for constructing a wide array of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many pharmacologically active agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of this compound, with a particular focus on its pivotal role in the synthesis of pharmaceutical compounds like the calcium channel blocker, Felodipine.[3]

Physicochemical & Spectroscopic Profile

Precise identification and characterization are paramount in chemical synthesis. The properties of ethyl 3-aminobut-2-enoate are well-documented, though it's important to note that commercial samples often exist as a mixture of (E) and (Z) isomers, with the (Z)-isomer frequently being the more stable form due to intramolecular hydrogen bonding.[4]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [5] |

| Synonyms | Ethyl β-aminocrotonate, Ethyl 3-aminocrotonate | [6][7] |

| CAS Number | 7318-00-5 (Isomer unspecified) | [5][7] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [8] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [5][9][10] |

| Melting Point | 33-35 °C | [10] |

| Boiling Point | 210-215 °C | [10] |

| Density | 1.022 g/mL at 25 °C | [10] |

Table 2: Spectroscopic Characterization Data

Spectroscopic analysis provides definitive structural confirmation. The data below are typical for the common (Z)-isomer, which is often the major component produced. The key diagnostic signals are the vinyl proton (~4.3-4.8 ppm) and the broad NH₂ signals.

| Technique | Expected Chemical Shift / Frequency | Assignment and Rationale |

| ¹H NMR | δ 1.1-1.2 ppm (t, 3H) | -CH₃ of ethyl group |

| δ 1.8-1.9 ppm (s, 3H) | Vinyl -CH₃ group | |

| δ 3.9-4.1 ppm (q, 2H) | -CH₂- of ethyl group | |

| δ 4.3-4.8 ppm (s, 1H) | Vinyl C-H proton | |

| δ 6.9-7.7 ppm (br s, 2H) | -NH₂ protons (exchangeable, can be broad) | |

| ¹³C NMR | δ ~14 ppm | -CH₃ of ethyl group |

| δ ~22 ppm | Vinyl -CH₃ group | |

| δ ~58 ppm | -OCH₂- of ethyl group | |

| δ ~84 ppm | Vinyl C-H carbon | |

| δ ~161 ppm | Vinyl C-NH₂ carbon | |

| δ ~170 ppm | Carbonyl (C=O) carbon | |

| FTIR (cm⁻¹) | 3200-3400 cm⁻¹ | N-H stretching (doublet for primary amine) |

| ~2980 cm⁻¹ | C-H stretching (aliphatic) | |

| ~1650-1680 cm⁻¹ | C=O stretching (ester, conjugated) | |

| ~1600-1620 cm⁻¹ | C=C stretching (conjugated) and N-H bending |

Note: ¹H NMR data is based on a published spectrum of the (Z)-isomer in DMSO-d6.[4] Chemical shifts may vary depending on the solvent and isomeric ratio.

Synthesis of Ethyl 3-aminobut-2-enoate: A Fundamental Condensation

The most direct and widely adopted synthesis involves the condensation reaction between ethyl acetoacetate and an ammonia source. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration, selectively targeting the more electrophilic ketone over the ester moiety.

The causality behind this selectivity lies in the greater partial positive charge on the ketone carbon compared to the ester carbonyl carbon, which experiences resonance stabilization from the adjacent oxygen atom. Various ammonia sources, such as aqueous ammonia, ammonium acetate, or ammonium carbamate, can be employed.[1][11]

Experimental Protocol: Synthesis from Ethyl Acetoacetate

This protocol describes a robust, scalable laboratory procedure.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Ammonium hydroxide (25-30% aqueous solution, 2.5 eq)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl acetoacetate (1.0 eq) and toluene (approx. 2 mL per gram of ethyl acetoacetate).

-

Reagent Addition: While stirring, add the aqueous ammonium hydroxide solution (2.5 eq) to the flask.

-

Azeotropic Dehydration: Heat the mixture to reflux. The causal principle here is Le Châtelier's principle; water, a byproduct of the condensation, is removed azeotropically with toluene and collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.

-

Monitoring: Continue reflux until no more water is collected in the trap (typically 3-5 hours). The reaction can be monitored by TLC (Thin Layer Chromatography) to confirm the consumption of ethyl acetoacetate.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Separate the organic (toluene) layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude product, a yellow oil or low-melting solid, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: General mechanism of the modified Hantzsch 1,4-dihydropyridine synthesis.

Case Study: Synthesis of Felodipine

Felodipine is a widely prescribed antihypertensive drug whose industrial synthesis relies on the Hantzsch reaction. [3]In this process, ethyl 3-aminobut-2-enoate is condensed with 2,3-dichlorobenzaldehyde and methyl acetoacetate. [12][13]The reaction between the aldehyde and methyl acetoacetate first forms a Knoevenagel intermediate (2,3-dichlorobenzylidene acetoacetate), which then undergoes a Michael addition and cyclization with ethyl 3-aminobut-2-enoate to give the final drug substance. [13][14]This application underscores the strategic importance of ethyl 3-aminobut-2-enoate in providing efficient access to complex, high-value pharmaceutical targets.

Safety and Handling

As a reactive chemical intermediate, proper handling of ethyl 3-aminobut-2-enoate is crucial. It is classified as corrosive and requires stringent safety protocols.

-

Hazards: Causes severe skin burns and eye damage. [6][8]May cause respiratory irritation. [10]* Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and face shield). [10]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. [10]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a quintessential building block in synthetic chemistry, valued for its reliability, predictable reactivity, and accessibility. Its role is particularly pronounced in the pharmaceutical industry, where it serves as an indispensable precursor in the Hantzsch synthesis of 1,4-dihydropyridine-based drugs. The straightforward synthesis and well-defined chemical properties of this enaminoester ensure its continued relevance for researchers, scientists, and drug development professionals engaged in the design and construction of novel therapeutic agents.

References

- Cimarelli, C., & Palmieri, G. (1996). Chemo- and Diastereoselective Reduction of β-Enamino Esters: A Convenient Synthesis of Both cis- and trans-γ-Amino Alcohols and β-Amino Esters. The Journal of Organic Chemistry, 61(16), 5557–5563.

- Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia.

- Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters, amides, and thioesters. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

- Tan, V. M., et al. (2019). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. ResearchGate.

- Organic Chemistry. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube.

- Nguyen, T. N., et al. (2025). Optimization and continuous flow synthesis of felodipine. Arkat USA.

- Various Authors. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate.

- Google Patents. (n.d.). CN102285911B - Method for preparing felodipine. Google Patents.

- Google Patents. (n.d.). US5942624A - Manufacturing process for felodipine. Google Patents.

- Li, J., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(5), 6193-6203.

- National Center for Biotechnology Information. (n.d.). Ethyl 3-aminocrotonate. PubChem.

- Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses.

- El-Subbagh, H. I., et al. (1998). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Journal of Pharmaceutical Sciences, 87(9), 1063-1070.

- Organic Chemistry Portal. (n.d.). Synthesis of enaminones. Organic Chemistry Portal.

- Wikipedia. (2023). Ethyl acetoacetate. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. 118035000 [thermofisher.com]

- 6. Ethyl 3-aminocrotonate, 98.5% | Fisher Scientific [fishersci.ca]

- 7. parchem.com [parchem.com]

- 8. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-Aminocrotonate (Ethyl (Z)-3-aminobut-2-enoate) [cymitquimica.com]

- 10. 3-アミノクロトン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Enaminone synthesis by amination [organic-chemistry.org]

- 12. Felodipine synthesis - chemicalbook [chemicalbook.com]

- 13. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]

- 14. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

Introduction: The Versatility of a β-Enamino Ester

An In-Depth Technical Guide to Ethyl 3-Aminocrotonate (CAS: 7318-00-5)

Ethyl 3-aminocrotonate, identified by CAS number 7318-00-5, is a highly functionalized organic molecule that stands as a cornerstone intermediate in synthetic chemistry.[1][2] As a β-enamino ester, its structure features an amine group and an ester group conjugated with a double bond, a unique arrangement that confers a rich and versatile reactivity profile.[3][4] This dual electronic nature allows it to act as a powerful synthon, or building block, for a vast array of more complex molecules.[5] Its significance is most pronounced in the pharmaceutical industry, where it serves as a pivotal precursor for the synthesis of numerous active pharmaceutical ingredients (APIs), particularly heterocyclic compounds that form the core of many modern drugs.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, reactivity, applications, and handling of this indispensable chemical intermediate.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of ethyl 3-aminocrotonate are fundamental to its application and handling in a laboratory setting. It typically presents as a light yellow, low-melting solid or liquid.[6][7]

Table 1: Physicochemical Properties of Ethyl 3-Aminocrotonate

| Property | Value | Source(s) |

| CAS Number | 7318-00-5 | [2][6] |

| Molecular Formula | C₆H₁₁NO₂ | [7][8] |

| Molecular Weight | 129.16 g/mol | [8][9] |

| Appearance | Light yellow, low-melting solid or liquid | [7][10] |

| Melting Point | 33-35 °C | [10] |

| Boiling Point | 210-215 °C | [10] |

| Density | 1.022 g/mL at 25 °C | [10] |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Solubility | Soluble in chloroform, methanol | [10] |

| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [7] |

Table 2: Spectroscopic Data for Ethyl 3-Aminocrotonate

| Spectroscopy | Key Data Points | Source(s) |

| ¹H-NMR (CDCl₃) | δ (ppm): 7.62 (b, 2H, NH₂), 4.30 (s, 1H, CH), 3.90 (q, 2H, CH₂CH₃), 1.71 (s, 3H, CH₃), 1.06 (t, 3H, CH₂CH₃) | [8] |

| ¹H-NMR (DMSO-d₆) | δ (ppm): 7.709 (s, 1H, NH), 6.918 (s, 1H, NH), 4.287 (s, 1H, CH), 3.978-3.936 (q, 2H, CH₂), 1.807 (s, 3H, CH₃), 1.149-1.121 (t, 3H, CH₃) | [11][12] |

| ¹³C-NMR (CDCl₃) | δ (ppm): 170.5 (C=O), 160.6 (C-NH₂), 83.7 (CH), 58.6 (CH₂CH₃), 22.2 (CH₃), 14.8 (CH₂CH₃) | [8] |

| Mass Spec (GC-MS) | m/z Top Peak: 84; m/z 2nd Highest: 57; m/z 3rd Highest: 129 (Molecular Ion) | [13] |

| Infrared (IR) | Conforms to structure | [7][12] |

Synthesis and Production

The most common and efficient synthesis of ethyl 3-aminocrotonate involves the condensation reaction between ethyl acetoacetate and an ammonia source.[3][5] This method is scalable and can be adapted for both laboratory and industrial production.[5]

General Synthesis Workflow

The process is a straightforward condensation that forms the enamine from the ketone of ethyl acetoacetate and ammonia, followed by dehydration.

Caption: General workflow for the synthesis of Ethyl 3-Aminocrotonate.

Detailed Laboratory Protocol: Synthesis via Ammonium Carbamate

This protocol describes a high-yield, room-temperature synthesis using ammonium carbamate as the ammonia source.[8]

Materials:

-

Ethyl acetoacetate (19.4 mL, 154 mmol)

-

Ammonium carbamate (11.7 g, 154 mmol)

-

Methanol (160 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of ethyl acetoacetate (19.4 mL) in methanol (160 mL) in a round-bottom flask, add ammonium carbamate (11.7 g) in a single portion.[8]

-

Stir the resulting suspension at room temperature for 1.5 hours. During this time, the solid material will dissolve, yielding a clear yellow solution.[8]

-

Once the reaction is complete (monitored by TLC, Rf 0.36 in Cyclohexane/EtOAc 1:1), concentrate the reaction mixture to dryness using a rotary evaporator.[8]

-

The process yields ethyl 3-aminocrotonate as a yellow liquid in quantitative yield (approx. 19.8 g).[8]

Industrial Scale and Continuous Flow Synthesis

For industrial applications, efficiency and safety are paramount. Solvent-free methods, such as heating ethyl acetoacetate with ammonium acetate, are attractive for reducing cost and environmental impact.[5] Furthermore, continuous flow reactors offer excellent control over reaction parameters. For example, mixing ethyl acetoacetate with a 25% aqueous ammonia solution in a tubular reactor at 50 °C with a residence time of 22 minutes has been shown to produce ethyl 3-aminocrotonate in 94% yield.[8]

Core Reactivity: The Ambident Nucleophile

The synthetic utility of ethyl 3-aminocrotonate stems from its dual electronic nature, known as ambident nucleophilicity.[5] The conjugated enamine system possesses two nucleophilic sites: the nitrogen atom of the amino group and the α-carbon of the crotonate backbone.[5] This allows it to react with a wide variety of electrophiles at either site, depending on the reaction conditions and the nature of the electrophile.[14][15] Concurrently, the electron-withdrawing ester group makes the β-carbon susceptible to nucleophilic attack, further expanding its reactive potential.[5]

The Hantzsch Pyridine Synthesis: A Cornerstone Application

The most prominent application of ethyl 3-aminocrotonate is in the Hantzsch Pyridine Synthesis, a classic multi-component reaction first reported in 1881.[5][16] This reaction is a highly effective method for creating 1,4-dihydropyridine (DHP) derivatives, which are a major class of calcium channel blockers used to treat cardiovascular diseases like hypertension.[5][12]

The synthesis involves the condensation of an aldehyde, a β-ketoester, and ethyl 3-aminocrotonate (which can be formed in situ from ethyl acetoacetate and ammonia).[5][17]

Hantzsch Synthesis Mechanism

The reaction proceeds through a series of well-defined steps, culminating in the formation of the dihydropyridine ring.

Caption: Mechanism of the Hantzsch 1,4-Dihydropyridine Synthesis.

Applications in Drug Discovery and Beyond

The versatility of ethyl 3-aminocrotonate makes it a valuable intermediate in several fields, most notably pharmaceuticals.[3][18]

-

Cardiovascular Drugs: Its primary role is in the synthesis of 1,4-dihydropyridine calcium channel blockers.[5][12] It is a key reagent for producing widely used antihypertensive drugs such as Felodipine and Nitrendipine.[10][19][20]

-

Heterocyclic Chemistry: Beyond DHPs, it is used to construct a variety of other heterocycles including quinolines, pyrroles, pyrazoles, and oxazoles, many of which are scaffolds for new therapeutic agents.[5][12]

-

Agrochemicals and Fine Chemicals: The reactivity of ethyl 3-aminocrotonate is also harnessed in the synthesis of agrochemicals like herbicides and fungicides.[18]

-

Feed Additives: It also finds application as a feed auxiliary agent, where it can contribute to improved nutritional outcomes in animal feed.[1][21]

Safety, Handling, and Storage

Ethyl 3-aminocrotonate is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.[13][22]

Hazard Identification:

-

Corrosive: Causes severe skin burns and eye damage.[13][22][23]

-

Lachrymator: Substance which increases the flow of tears.[24]

Table 3: Recommended Safety and Handling Procedures

| Procedure | Recommendation | Source(s) |

| Engineering Controls | Work in a well-ventilated area or under a chemical fume hood. Provide an eyewash station and safety shower. | [9][24] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and protective clothing. Use an appropriate respirator if ventilation is inadequate. | [9][22][24] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling. | [9][22] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area away from incompatible materials like acids, bases, and oxidizing agents. | [22][24] |

| First Aid (Eyes) | Rinse cautiously with water for at least 15-30 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][24] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [9][24] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][24] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention. | [22][24] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [22][25] |

Conclusion

Ethyl 3-aminocrotonate (CAS 7318-00-5) is far more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its unique ambident nucleophilicity, coupled with straightforward and scalable synthesis routes, has cemented its role as an essential building block. From the industrial synthesis of life-saving cardiovascular drugs via the Hantzsch reaction to the creation of novel heterocyclic scaffolds in drug discovery, its impact is extensive. A thorough understanding of its properties, reactivity, and safe handling procedures is critical for any researcher aiming to leverage its full synthetic potential.

References

- Exploring the Chemical Properties and Synthesis of Ethyl 3-Aminocrotonate (CAS 626-34-6). (n.d.). Google Cloud.

- Ethyl 3-aminocrotonate | 626-34-6. (n.d.). Benchchem.

- Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applications. (n.d.). Google Cloud.

- ETHYL 3-AMINOCROTONATE synthesis. (n.d.). ChemicalBook.

- Ethyl 3-aminocrotonate, 98.5% 100 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.

- ETHYL 3-AMINOCROTONATE. (2022, May 2). Godavari Biorefineries Ltd.

- SAFETY DATA SHEET - Ethyl 3-aminocrotonate. (2009, September 26). Fisher Scientific.

- Ethyl-3-Aminocrotonate - Catalyst. (n.d.). Actylis.

- CAS 7318-00-5: 2-Butenoic acid, 3-amino-, ethyl ester. (n.d.). CymitQuimica.

- Ethyl 3-Aminocrotonate: Applications in Feed Additives and Beyond. (n.d.). Google Cloud.

- 3-Amino-2-butenoic acid ethyl ester | 7318-00-5. (n.d.). ChemicalBook.

- MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. (n.d.). Godavari Biorefineries Ltd.

- ETHYL 3-AMINOCROTONATE - Safety Data Sheet. (n.d.). ChemicalBook.

- Ethyl 3-Aminocrotonate CAS 7318-00-5. (n.d.). United States Biological.

- Process for the preparation of 4-substituted-1,4-dihydropyridines. (2012, September 20). Google Patents.

- Ethyl 3-aminocrotonate, 98.5% 500 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.

- ETHYL 3-AMINOCROTONATE(626-34-6) Raman spectrum. (n.d.). ChemicalBook.

- Ethyl 3-aminocrotonate. (n.d.). Benchchem.

- Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551. (n.d.). PubChem - NIH.

- Methyl 3-Aminocrotonate. (n.d.). Glindia.

- Ethyl 3-aminocrotonate 98 626-34-6. (n.d.). Sigma-Aldrich.

- Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... (n.d.). ResearchGate.

- A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. (n.d.). ChemRxiv.

- Ethyl 3-aminocrotonate 98 626-34-6. (n.d.). Sigma-Aldrich.

- Ethyl 3-aminocrotonate. (n.d.). NIST WebBook.

- study on factors influencing synthesis of ethyl 3-aminocrotonate nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat. (n.d.). ResearchGate.

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central - NIH.

- One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. (n.d.). Der Pharma Chemica.

- Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... (n.d.). ResearchGate.

- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (n.d.). Frontiers.

- Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group.

- Ethyl 3-aminocrotonate. (n.d.). NIST WebBook.

- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.

- Ethyl 3-aminocrotonate, 98+% 500 g | Buy Online | Thermo Scientific Chemicals. (n.d.). thermofisher.com.

- Nucleophiles and Electrophiles. (2012, June 5). Master Organic Chemistry.

- Nucleophiles and Electrophiles: Crash Course Organic Chemistry #12. (2020, September 16). YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Actylis - Ethyl-3-Aminocrotonate - Catalyst [solutions.actylis.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 7318-00-5: 2-Butenoic acid, 3-amino-, ethyl ester [cymitquimica.com]

- 7. Ethyl 3-aminocrotonate, 98.5% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 9. godavaribiorefineries.com [godavaribiorefineries.com]

- 10. 3-Amino-2-butenoic acid ethyl ester | 7318-00-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemtube3d.com [chemtube3d.com]

- 18. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]

- 19. usbio.net [usbio.net]

- 20. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. fishersci.com [fishersci.com]

- 23. Ethyl 3-aminocrotonate, 98.5% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 24. godavaribiorefineries.com [godavaribiorefineries.com]

- 25. ETHYL 3-AMINOCROTONATE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block

Ethyl 3-aminocrotonate, a multifunctional organic compound, holds a significant position in the landscape of synthetic chemistry.[1][2][3] Classified as a β-enamino ester, its unique electronic and structural features make it a highly versatile intermediate, particularly in the synthesis of a wide array of heterocyclic compounds, many of which form the core of important pharmaceutical agents.[2][4] This guide provides a comprehensive exploration of the physical and chemical properties of ethyl 3-aminocrotonate, offering insights into its synthesis, reactivity, and analytical characterization to empower researchers in its effective and safe utilization.

Part 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental physical and chemical characteristics of ethyl 3-aminocrotonate is paramount for its successful application in research and development.

Core Physical Properties

Ethyl 3-aminocrotonate is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic dependent on its purity and the ambient temperature.[5] It is sensitive to air and moisture and is also hygroscopic, necessitating storage in well-sealed containers under an inert atmosphere in a cool, dry place to maintain its integrity.[3]

| Property | Value | Source(s) |

| CAS Number | 626-34-6 | [3] |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 210-215 °C | [3] |

| Density | 1.022 g/mL at 25 °C | [3] |

| Water Solubility | 26 g/L at 25 °C | [3] |

Structural Features, Tautomerism, and Stereochemistry

The reactivity of ethyl 3-aminocrotonate is intrinsically linked to its unique structure as an enamine ester.[3] This conjugated system, featuring an amine group and an ester group attached to a carbon-carbon double bond, gives rise to its characteristic chemical behavior.

Tautomerism: Ethyl 3-aminocrotonate can exist in tautomeric forms, primarily the enamine and imine forms. However, the enamine form is the predominant and more stable tautomer. The stability of the enamine form can be attributed to the delocalization of the nitrogen lone pair into the conjugated π-system.

Stereochemistry: The presence of the C=C double bond allows for the existence of (E) and (Z) geometric isomers. The (Z)-isomer is generally more stable due to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[7] This intramolecular hydrogen bonding also influences the compound's physical properties and reactivity.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of ethyl 3-aminocrotonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key information about the structure. In CDCl₃, the following signals are characteristic: a triplet for the methyl protons of the ethyl group (~1.2 ppm), a quartet for the methylene protons of the ethyl group (~4.1 ppm), a singlet for the methyl protons on the double bond (~1.9 ppm), a singlet for the vinylic proton (~4.5 ppm), and a broad singlet for the amino protons (~4.8 ppm).[7] The chemical shifts can vary slightly depending on the solvent and concentration. The observation of a single set of signals for the vinylic and methyl protons on the double bond in many spectra suggests the predominance of one geometric isomer, typically the (Z)-isomer.[7]

-

¹³C NMR: The carbon NMR spectrum in CDCl₃ typically shows signals for the carbonyl carbon of the ester (~170 ppm), the carbon bearing the amino group (~160 ppm), the vinylic carbon (~83 ppm), the methylene carbon of the ethyl group (~58 ppm), the methyl carbon on the double bond (~20 ppm), and the methyl carbon of the ethyl group (~15 ppm).[6]

Infrared (IR) Spectroscopy:

The IR spectrum of ethyl 3-aminocrotonate displays characteristic absorption bands that correspond to its functional groups. Key vibrational modes include:

-

N-H stretching: A broad band or a pair of bands in the region of 3200-3400 cm⁻¹, characteristic of the primary amine group.[8][9]

-

C=O stretching: A strong absorption band around 1650-1670 cm⁻¹, corresponding to the ester carbonyl group. The lower frequency compared to a typical saturated ester is due to conjugation with the enamine system.[10]

-

C=C stretching: A band in the region of 1600-1620 cm⁻¹, indicative of the carbon-carbon double bond.[10]

-

C-N stretching: A band typically found in the 1250-1350 cm⁻¹ region.[11]

-

C-O stretching: Bands associated with the ester linkage, usually appearing in the 1000-1300 cm⁻¹ range.[10]

Mass Spectrometry (MS):

Electron impact mass spectrometry (EI-MS) of ethyl 3-aminocrotonate provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 129. Common fragmentation pathways for β-enamino esters involve cleavages of the ester group and rearrangements.[12][13][14][15] The fragmentation pattern can be complex but often shows characteristic losses of small, stable molecules.

Part 2: Synthesis and Reactivity

The synthetic utility of ethyl 3-aminocrotonate stems from its straightforward preparation and its diverse reactivity profile.

Synthesis of Ethyl 3-Aminocrotonate

The most common and efficient method for the synthesis of ethyl 3-aminocrotonate is the condensation reaction between ethyl acetoacetate and an ammonia source, such as aqueous ammonia or ammonium acetate.[1][4]

Reaction Workflow:

Synthesis of Ethyl 3-Aminocrotonate.

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Acetate

This protocol is a representative example and can be optimized based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as methanol or ethanol.[4]

-

Addition of Ammonia Source: Add ammonium acetate (typically 1 to 3 equivalents) to the solution.[4] The use of an excess of the ammonia source can help drive the reaction to completion.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours (typically 12-24 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane or ethyl acetate and washed with water or brine to remove any remaining salts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Alcohols like methanol and ethanol are good choices as they are polar enough to dissolve the reactants and are relatively unreactive under the reaction conditions.

-

Temperature: The reaction is often carried out at or slightly above room temperature to provide sufficient energy for the condensation and dehydration steps without promoting side reactions or decomposition of the product.[1]

-

Ammonia Source: Ammonium acetate is a convenient and milder alternative to aqueous ammonia, as it provides a source of ammonia in a less basic environment. The acetate counterion can also act as a mild acid catalyst.

Chemical Reactivity: The Ambident Nucleophile

The enamine structure of ethyl 3-aminocrotonate confers upon it the character of an ambident nucleophile .[1] This means it has two nucleophilic centers: the nitrogen atom of the amino group and the α-carbon of the crotonate backbone.[1] This dual reactivity is the cornerstone of its synthetic utility.

Reaction Mechanism Overview:

Ambident Nucleophilicity of Ethyl 3-Aminocrotonate.

The regioselectivity of the reaction (N- vs. C-attack) is influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, temperature, presence of a base), and the stereochemistry of the enamine. Hard electrophiles tend to react at the harder nucleophilic center (nitrogen), while softer electrophiles favor reaction at the softer nucleophilic center (α-carbon).[16]

Key Reactions:

-

Hantzsch Pyridine Synthesis: This is arguably the most well-known application of ethyl 3-aminocrotonate. In this multi-component reaction, ethyl 3-aminocrotonate (or its in-situ generated precursor) reacts with an aldehyde and another molecule of a β-dicarbonyl compound to form 1,4-dihydropyridines.[1][17][18] These products can then be oxidized to the corresponding pyridines, which are prevalent in many pharmaceuticals, such as calcium channel blockers.[17]